molecular formula C14H13ClN2O3 B2364155 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 2034491-87-5

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2364155
CAS No.: 2034491-87-5
M. Wt: 292.72
InChI Key: PCXVCBOOPVUWAA-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to a 3-chlorobenzoyl-substituted azetidine ring. Pyrrolidine-2,5-dione derivatives are renowned for their diverse bioactivities, including anticonvulsant and enzyme inhibitory properties . This compound’s structural complexity and functional groups make it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-[1-(3-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-10-3-1-2-9(6-10)14(20)16-7-11(8-16)17-12(18)4-5-13(17)19/h1-3,6,11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXVCBOOPVUWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction remains a cornerstone for synthesizing β-lactams, including azetidine derivatives. In a modified approach, ketenes generated in situ from α-diazo carbonyl compounds react with imines to form the azetidine core. For example, Novikov et al. demonstrated that Rh₂(Piv)₄-catalyzed decomposition of diazo-Meldrum’s acid (6) generates a ketene intermediate, which undergoes [2+2] cycloaddition with imines to yield spiro-β-lactams. Adapting this method, the 3-chlorobenzoyl-substituted azetidine can be synthesized by employing 3-chlorobenzoyl-protected imines. Typical yields range from 41% to 71%, depending on the steric and electronic properties of the imine.

Cyclocondensation of Carboxylic Acids and Imines

Heiran et al. reported the synthesis of spiro-azetidin-2-ones via cyclocondensation of xanthene-9-carboxylic acid (1) with aromatic imines in the presence of TsCl and Et₃N. By substituting xanthene-9-carboxylic acid with 3-chlorobenzoic acid, this method can be tailored to introduce the 3-chlorobenzoyl group directly during azetidine formation. Reaction conditions (CH₂Cl₂, room temperature) favor moderate yields (50–65%) and high regioselectivity.

Multi-Component Reaction Strategies

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR efficiently assembles complex scaffolds by combining an amine, carbonyl compound, isocyanide, and carboxylic acid. Applying this method, 3-chlorobenzaldehyde, azetidine-3-amine, tert-butyl isocyanide, and maleic acid undergo condensation to form the spirocyclic product in a single step. Optimization in methanol at 50°C affords yields up to 60%, with the reaction mechanism proceeding via α-addition and cyclization.

Rhodium-Catalyzed Domino Reactions

Novikov et al. developed a domino process using Rh₂(Piv)₄ to catalyze carbene formation from diazo-Meldrum’s acid, followed by cycloaddition with 2H-azirines. This method, conducted in trifluorotoluene at 80°C, enables the simultaneous formation of the azetidine and pyrrolidine-dione rings. Yields for analogous systems range from 55% to 70%.

Post-Synthetic Modifications

Hydrogenolysis of Protective Groups

Patent WO2000063168A1 details hydrogenolytic deprotection of benzyl-protected azetidines using Pd(OH)₂/C under H₂ (40–60 psi) at 60°C. For the target compound, catalytic hydrogenation removes benzyl or tert-butyl groups from intermediates, achieving >90% deprotection efficiency.

Acidic Hydrolysis of Silyl Ethers

Deprotection of silyl-protected azetidines (e.g., N-t-butyl-O-TMS derivatives) via HCl hydrolysis (3M, rt, 1h) followed by NaOH neutralization yields free azetidines. This step is critical for subsequent functionalization, with reported yields of 64%.

Challenges and Optimization

Regioselectivity in Cycloadditions

Controlling regioselectivity in ketene-imine cycloadditions remains challenging. Computational studies suggest that electron-withdrawing groups on the imine (e.g., 3-chlorobenzoyl) favor endo transition states, enhancing spirocyclic product formation. Solvent effects (e.g., CH₃CN vs. TFT) also modulate selectivity, with polar aprotic solvents improving yields by 15–20%.

Enantiocontrol in Spirocyclization

Chiral squaramide catalysts (e.g., dihydroquinine-derived 61) induce asymmetric induction in pyrrolidine-dione formation, achieving enantiomeric excess (ee) up to 88%. Kinetic resolution during the Mannich reaction step is critical for stereochemical fidelity.

Chemical Reactions Analysis

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-Aryloxypyrrolidine-2,5-dione Derivatives
  • Structure : These derivatives (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione) feature aryloxy substituents instead of azetidine rings.
  • Synthesis : Prepared via Michael addition reactions catalyzed by cellulose sulfuric acid, yielding anti-convulsant leads with GABA-transaminase inhibition (IC₅₀: 5.2–160.4 mM) .
  • However, the target compound’s azetidine moiety may confer enhanced conformational rigidity.
1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
  • Structure : A brominated analogue with a benzoyl-azetidine-pyrrolidine-dione scaffold (MW: 385.64) .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
  • Structure : Indole-substituted derivatives (e.g., compound 4i) with piperidine or bromobutyl linkers .
  • Synthesis : Achieved via nucleophilic substitution (K₂CO₃, acetonitrile) with yields up to 84% .

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The 3-chlorobenzoyl group in the target compound may enhance stability and binding compared to electron-donating groups (e.g., methoxy in indole derivatives) . Bulk and Lipophilicity: Bromine in analogue increases molecular weight (385.64 vs.

Synthetic Efficiency :

  • Yields for indole derivatives vary widely (41.7–93.8%) , suggesting substituent-dependent reaction optimization. The target compound’s synthesis efficiency remains unverified.

Biological Activity :

  • While GABA-transaminase inhibition is prominent in acetylphenyl derivatives , the target compound’s azetidine ring could modulate activity toward different targets (e.g., kinases or proteases).

Biological Activity

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring fused with an azetidine moiety, which is significant for its biological activity. The synthesis typically involves a multi-step process that includes the formation of the azetidine ring through acylation and subsequent cyclization reactions.

Synthesis Overview

  • Starting Materials : 3-chlorobenzoyl chloride, pyrrolidine derivatives.
  • Key Reactions :
    • Acylation of pyrrolidine.
    • Cyclization to form the azetidine structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. It exhibits potential as an anti-cancer agent and has shown promise in inhibiting certain enzyme activities.

Anti-Cancer Activity

Recent studies have indicated that derivatives of spiro-azetidin-2-one, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-7 (breast cancer)22.75–25.18
3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dioneMCF-725.18

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that it can effectively inhibit Src kinase activity, which is crucial for tumor growth and metastasis.

Case Studies

  • Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of various azetidine derivatives on breast cancer cell lines. The study found that the compound exhibited significant anti-proliferative effects, leading to apoptosis in treated cells.
  • Mechanistic Studies : Research involving molecular docking simulations has elucidated the binding interactions between this compound and target proteins involved in glucose metabolism and cancer signaling pathways.

Comparative Analysis with Similar Compounds

The unique structural features of this compound enhance its biological activity compared to other similar compounds. For instance:

Compound Biological Target Activity
This compoundSrc KinaseInhibitor (IC50 = 4.9 µM)
Other Spirocyclic DerivativesVarious KinasesVariable efficacy

Q & A

Q. What are the key synthetic pathways for 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine and pyrrolidine-dione cores. Key steps include:

  • Azetidine ring formation : Cyclization of precursor amines with carbonyl compounds under acidic or basic conditions.
  • Benzoylation : Introduction of the 3-chlorobenzoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) .
  • Pyrrolidine-dione assembly : Cyclization of succinimide derivatives under thermal or catalytic conditions.
    Optimization strategies :
  • Use of continuous flow reactors to enhance scalability and purity .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. What functional groups in this compound are critical for its chemical reactivity?

The compound’s reactivity is dominated by:

  • Pyrrolidine-2,5-dione core : Susceptible to nucleophilic attack at the carbonyl groups, enabling ring-opening reactions.
  • Azetidine ring : Strain-driven reactivity, facilitating ring expansion or substitution at the nitrogen atom.
  • 3-Chlorobenzoyl group : The electron-withdrawing chlorine atom enhances electrophilicity, promoting cross-coupling or SNAr reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly for substitution or oxidation reactions?

  • Substitution reactions : Monitor intermediates via NMR spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} NMR) to track regioselectivity at the azetidine nitrogen. Kinetic studies under varying pH and temperature can reveal transition states .
  • Oxidation reactions : Use oxidizing agents like KMnO4_4 or CrO3_3 in controlled conditions. Analyze products via HPLC-MS to identify oxidized derivatives (e.g., lactam or ketone formation) .
  • Mechanistic modeling : Employ DFT calculations to predict reaction pathways and compare with experimental data .

Q. What advanced structural characterization methods are recommended for confirming its 3D conformation?

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond distance ~1.21 Å, azetidine ring puckering parameters) to validate stereochemistry .
  • Dynamic NMR : Study conformational flexibility of the pyrrolidine-dione ring in solution .
  • IR spectroscopy : Identify key vibrational modes (e.g., carbonyl stretches at ~1700–1750 cm1^{-1}) to confirm functional group integrity .

Q. How can researchers design assays to evaluate its biological activity, such as enzyme inhibition?

  • Target selection : Prioritize enzymes with binding pockets for strained heterocycles (e.g., carbonic anhydrase or proteases) .
  • In vitro assays :
    • Fluorescence polarization : Measure binding affinity to labeled enzymes.
    • Kinetic assays : Monitor substrate turnover inhibition using UV-Vis spectrophotometry (e.g., IC50_{50} determination) .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with active-site residues (e.g., hydrogen bonding with histidine or aspartate) .

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